molecular formula C16H15N3O B5601998 2-(2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one

2-(2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No. B5601998
M. Wt: 265.31 g/mol
InChI Key: BNZBFVGKGGBLAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like 2-(2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step synthetic routes that can include condensation reactions, cyclocondensations, and other strategic chemical transformations to build the desired molecular framework. For example, Jagtap et al. (2005) described the synthesis of related compounds through base-promoted condensation reactions, highlighting the utility of strategic synthesis pathways in constructing such intricate molecules (Jagtap et al., 2005).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using advanced spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) and X-ray crystallography. Gundala et al. (2019) demonstrated the use of X-ray diffraction analysis to confirm the structure of a key product in their synthesis route, showcasing the importance of these techniques in understanding the molecular architecture of complex organic molecules (Gundala et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving such molecules can be quite diverse, including but not limited to, cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the functional groups present within the molecular framework. For instance, Sakr et al. (2019) reported on the COX-1/2 inhibitory activity of 1,4-dihydroquinazolin-3(2H)-yl benzamide derivatives, indicating the reactive nature and potential biological relevance of such compounds (Sakr et al., 2019).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, boiling points, solubility, and crystal structure, are often determined through empirical measurements and can provide insight into their stability, reactivity, and suitability for various applications. The synthesis and characterization of similar compounds by Chen et al. (2007) in ionic liquids highlight the influence of the medium on the physical properties of such molecules (Chen et al., 2007).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are pivotal in defining the scope of applications for these compounds. Studies such as those by Niknam et al. (2011), which explored the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives, contribute to our understanding of the reactivity and potential functionalization pathways for such molecules (Niknam et al., 2011).

properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c20-15-7-3-5-13-12(15)10-17-16(18-13)19-9-8-11-4-1-2-6-14(11)19/h1-2,4,6,10H,3,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZBFVGKGGBLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=NC=C2C(=O)C1)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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